Ffagldd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ffagldd: is a peptide selective for matrix metalloproteinase 9 (MMP9) cleavage. It is primarily utilized for the cytosolic delivery of the anticancer drug doxorubicin, achieving controlled, gradual drug delivery and release both temporally and spatially . The molecular formula of this compound is C37H49N7O12, and it has a molecular weight of 783.82 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Ffagldd can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the solid support and purified .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain it in a stable, powdered form .
化学反应分析
Types of Reactions: Ffagldd undergoes enzymatic cleavage by matrix metalloproteinase 9, which is a type of protease. This cleavage is essential for its function in drug delivery .
Common Reagents and Conditions:
Enzymatic Cleavage: Matrix metalloproteinase 9 is the primary enzyme involved in the cleavage of this compound.
Major Products Formed: The primary product formed from the enzymatic cleavage of this compound is a shorter peptide fragment that retains the ability to self-assemble and encapsulate drugs .
科学研究应用
Ffagldd has several scientific research applications, including:
Drug Delivery: this compound is used for the controlled delivery of doxorubicin, an anticancer drug. .
Nanomedicine: this compound is utilized in the development of stimuli-responsive polymeric micelles for drug delivery and cancer therapy.
作用机制
Ffagldd exerts its effects through selective cleavage by matrix metalloproteinase 9. Upon cleavage, the peptide undergoes self-assembly into micelles or fibers, which can encapsulate and gradually release drugs such as doxorubicin . The molecular targets involved in this process include matrix metalloproteinase 9 and the cellular components responsible for drug uptake and release .
相似化合物的比较
PhAc-FFAGLDD: Another peptide selective for matrix metalloproteinase 9 cleavage, used for similar drug delivery applications.
GFFLGLDD: A peptide with similar self-assembly properties and applications in drug delivery.
Uniqueness: Ffagldd is unique in its ability to achieve controlled, gradual drug delivery and release both temporally and spatially. Its selectivity for matrix metalloproteinase 9 cleavage and self-assembly properties make it particularly effective for targeted cancer therapy and nanomedicine applications .
属性
分子式 |
C37H49N7O12 |
---|---|
分子量 |
783.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C37H49N7O12/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56)/t21-,24-,25-,26-,27-,28-/m0/s1 |
InChI 键 |
YCKBDKHHAOMCFB-NICUNNCGSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。